molecular formula C24H25NO B2765222 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one CAS No. 2097895-99-1

2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one

Cat. No.: B2765222
CAS No.: 2097895-99-1
M. Wt: 343.47
InChI Key: ITVNXMSRQSOETC-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one is an organic compound that features a naphthalene ring and a phenylazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring can be functionalized through various reactions such as Friedel-Crafts acylation.

    Formation of the Phenylazepane Moiety: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the phenylazepane moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in organic synthesis.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Could be used in the production of materials or as a chemical additive.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-1-(3-phenylpiperidin-1-yl)ethanone
  • 2-(Naphthalen-1-yl)-1-(3-phenylmorpholin-1-yl)ethanone

Uniqueness

2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.

Properties

IUPAC Name

2-naphthalen-1-yl-1-(3-phenylazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(17-21-14-8-13-20-11-4-5-15-23(20)21)25-16-7-6-12-22(18-25)19-9-2-1-3-10-19/h1-5,8-11,13-15,22H,6-7,12,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVNXMSRQSOETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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